molecular formula C9H8N2 B135205 4-Phenylimidazole CAS No. 670-95-1

4-Phenylimidazole

Cat. No. B135205
M. Wt: 144.17 g/mol
InChI Key: XHLKOHSAWQPOFO-UHFFFAOYSA-N
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Patent
US08093383B2

Procedure details

Add 20 mL dimethyl sulfoxide (35 mL; 492.74 mmoles) to powdered potassium hydroxide (20.81 mmoles; 1.17 g). Add 5-phenyl-1H-imidazole (13.87 mmoles; 2.00 g) at room temperature and solid quickly dissolves giving an orange solution. After stirring 5 min add methyl iodide (15.26 mmoles; 950.36 μL) in one portion. Stir 4h at room temp. Dilute with water and extract with ethyl acetate (2×), then wash the organics with saturated aq. sodium chloride/water (2×) solution, dry over MgSO4, filter, evaporate to give 1.71 g yellow solid. Purify the crude by using ISCO chromatography over a biotage 40M column eluting with a gradient of 0.5% MeOH/DCM to 5% MeOH/DCM at a flow rate of 40 mL/min. Dry product fractions to give 1.43 g (65% yield) off-white solid. (7% of undesired regioisomer) MS (ES): (m/z)=159.0 [M+H].
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
950.36 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(C)=O.[OH-].[K+].[C:7]1([C:13]2[NH:17][CH:16]=[N:15][CH:14]=2)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:18]I>O>[CH3:18][N:15]1[CH:14]=[C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[N:17]=[CH:16]1 |f:1.2|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
1.17 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CN=CN1
Step Three
Name
Quantity
950.36 μL
Type
reactant
Smiles
CI
Step Four
Name
4h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving an orange solution
EXTRACTION
Type
EXTRACTION
Details
extract with ethyl acetate (2×)
WASH
Type
WASH
Details
wash the organics with saturated aq. sodium chloride/water (2×) solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
CN1C=NC(=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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